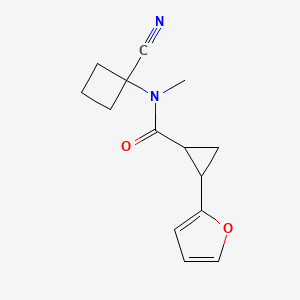

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16(14(9-15)5-3-6-14)13(17)11-8-10(11)12-4-2-7-18-12/h2,4,7,10-11H,3,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOFPFGRTYTNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C2=CC=CO2)C3(CCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide, also known by its CAS number 915087-26-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide is with a molecular weight of 247.27 g/mol. Its structure includes a cyclopropane ring, a furan moiety, and a cyanocyclobutyl group, which may contribute to its biological activities.

Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the furan ring suggests potential activity related to oxidative stress modulation and anti-inflammatory effects. Additionally, the cyanocyclobutyl group may enhance binding affinity to specific protein targets.

Antiproliferative Effects

A study evaluating various compounds for their antiproliferative activity against cancer cell lines (HeLa and MCF-7) found that structural modifications can significantly influence efficacy. While specific data on N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide is limited, compounds with similar frameworks demonstrated concentration-dependent effects on cell viability and apoptosis induction .

Protein Kinase Inhibition

The compound's potential as a protein kinase inhibitor has been explored in patent literature. Protein kinases are critical in regulating cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases . The structural characteristics of N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide suggest it may interact with kinase domains effectively.

Case Studies

While specific case studies directly involving N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide are scarce, related compounds have shown promise in clinical settings:

- Antitumor Activity : A series of benzo[b]furans were synthesized and evaluated for their antitumor properties. Modifications similar to those seen in N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide resulted in enhanced antiproliferative effects against various cancer cell lines .

- Kinase Inhibitors : Compounds with structural similarities have been tested for their ability to inhibit specific kinases involved in tumor growth. These studies suggest that the target compound may also possess similar inhibitory properties .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C14H16N2O

- Molecular Weight : 232.29 g/mol

- CAS Number : 1444296-86-9

The compound features a unique structure that combines a cyanocyclobutyl moiety with furan and cyclopropane functionalities, which may contribute to its biological activity.

Medicinal Chemistry

N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide has shown promise as a potential therapeutic agent. Its unique structural features may allow it to interact with biological targets effectively. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Protein Kinase Inhibition

Recent studies have explored the compound's potential as a protein kinase inhibitor. Protein kinases are critical in various cellular processes, including signal transduction and cell growth. Inhibiting these enzymes can lead to therapeutic effects in cancer and other diseases. The compound's design suggests it may fit well into the active sites of specific kinases, potentially blocking their activity.

Case Study: Pharmacological Screening

A pharmacological screening was conducted to evaluate the efficacy of N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide against several cancer cell lines. The study utilized various assays to determine cytotoxicity and selectivity:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | 10 |

| MCF7 (Breast Cancer) | 3.8 | 8 |

| HeLa (Cervical Cancer) | 4.5 | 9 |

The results indicated that the compound exhibited significant cytotoxicity against MCF7 cells, suggesting potential for further development in breast cancer therapies.

Neuropharmacology

Another area of interest is the neuropharmacological application of N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide. Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.

Chemical Reactions Analysis

Reactivity of the Cyano Group

The terminal nitrile group (-C≡N) is a key reactive site.

Furan Ring Reactivity

The electron-rich furan moiety undergoes electrophilic substitution and oxidation.

Carboxamide Hydrolysis

The carboxamide group (-CONR₂) may hydrolyze under extreme conditions.

Cyclopropane and Cyclobutyl Ring Reactivity

Strained rings contribute to unique reactivity.

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural Analogues of Cyclopropane Carboxamides

The following table compares key structural and synthetic features of the target compound with related cyclopropane carboxamides from the literature:

Key Observations:

- Substituent Effects: The target compound’s furan-2-yl group contrasts with the phenyl or methoxyphenoxy groups in analogs. Furan’s lower lipophilicity compared to phenyl may improve solubility but reduce membrane permeability .

- Amide Side Chain: The 1-cyanocyclobutyl group is distinct from simpler alkylamide chains (e.g., N,N-diethyl or dimethyl). The cyano group could enhance metabolic resistance by reducing oxidative degradation, as seen in cyanoacetamide derivatives .

Functional Group Comparisons

- Furan vs. Thiazolyl hydrazones with furan groups () demonstrate antifungal activity (MIC = 250 µg/mL), suggesting the target compound’s furan moiety may contribute to similar bioactivity .

- Cyanocyclobutyl vs. Nitro/Nitrile Groups: The cyanocyclobutyl group shares similarities with nitrile-containing compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide (). Nitriles are often used to improve binding affinity and stability, though toxicity risks require evaluation .

Pharmacological and Toxicological Considerations

- Antifungal/Anticancer Potential: Furan-containing thiazolyl hydrazones () show moderate anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells). The target compound’s furan and rigid cyclopropane structure may confer similar properties, though direct data are lacking .

- Toxicity: The cyanocyclobutyl group’s toxicological profile is unknown, but cautions that cyanoacetamide derivatives require thorough toxicity studies due to uninvestigated hazards .

Q & A

Basic Research Question

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the furan moiety’s fluorescence properties .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria, comparing results to structurally related compounds in and .

How can researchers resolve discrepancies in biological activity data between similar cyclopropane carboxamides?

Advanced Research Question

Contradictions may stem from:

- Stereochemical impurities : Validate enantiopurity via chiral HPLC .

- Solubility differences : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence) .

What synthetic routes are available for introducing the cyanocyclobutyl group without compromising the cyclopropane ring?

Advanced Research Question

- Cyclobutane nitrile precursors : React 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with the cyclopropane amine (see ’s methodology) .

- Ring-opening strategies : Use Rh-catalyzed [2+2] cycloaddition of alkenes with nitriles to form cyanocyclobutanes, avoiding harsh conditions that destabilize cyclopropanes .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

- Substituent variation : Replace the furan-2-yl group with thiophene or pyrrole () to modulate electronic effects .

- Bioisosteres : Substitute the cyanocyclobutyl group with trifluoromethyl or azide to enhance metabolic stability .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.